![molecular formula C15H14BrClN2O4S B10752893 6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B10752893.png)
6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RKS-262 is a specific cyclin-dependent kinase inhibitor identified through the structural optimization of Nifurtimox. It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma. This compound has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, surpassing the effects of commercial drugs such as cisplatin, 5-fluorouracil, cyclophosphamide, and sapacitabine .
Chemical Reactions Analysis
RKS-262 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
RKS-262 has a wide range of scientific research applications, including:
Chemistry: It is used as a specific cyclin-dependent kinase inhibitor in various chemical assays.
Biology: It has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, making it a valuable tool for studying cell cycle regulation and apoptosis.
Medicine: It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma.
Industry: It is used in the development of new therapeutic agents for cancer treatment.
Mechanism of Action
RKS-262 exerts its effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. It causes cell cycle arrest at the G2/M phase, leading to apoptosis. The compound activates the stress-activated protein kinase/c-Jun N-terminal kinase pathway and reactive oxygen species, leading to the activation of caspase-3 and p53, and suppression of the insulin-like growth factor 1 receptor/phosphoinositide 3-kinase/protein kinase C pathway and the B-cell lymphoma 2 family of proteins .
Comparison with Similar Compounds
RKS-262 is unique in its structural optimization from Nifurtimox and its specific inhibition of cyclin-dependent kinases. Similar compounds include:
Nifurtimox: The parent analog of RKS-262, known for its antiprotozoal activity.
Cisplatin: A commercial drug used in cancer treatment, but with different mechanisms of action.
5-Fluorouracil: Another commercial drug used in cancer treatment, known for its inhibition of thymidylate synthase.
Cyclophosphamide: A commercial drug used in cancer treatment, known for its alkylating properties.
Sapacitabine: A commercial drug used in cancer treatment, known for its inhibition of DNA synthesis.
RKS-262 stands out due to its superior cytotoxicity in various cancer cell lines and its specific inhibition of cyclin-dependent kinases, making it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C15H14BrClN2O4S |
|---|---|
Molecular Weight |
433.7 g/mol |
IUPAC Name |
6-bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-9-8-24(21,22)5-4-19(9)18-7-12-14(17)11-6-10(16)2-3-13(11)23-15(12)20/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
RPUHUUBAOXLODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CCN1N=CC2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


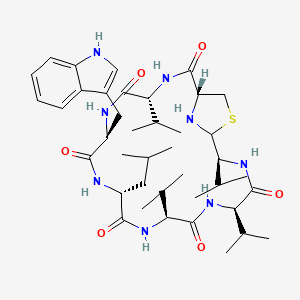
![7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide](/img/structure/B10752837.png)
![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)
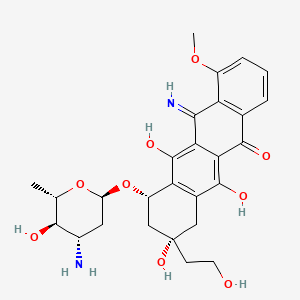
![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)
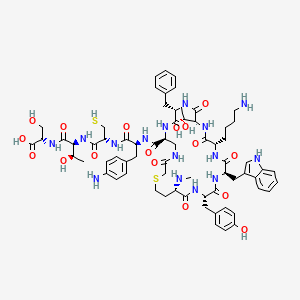
![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)
![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)
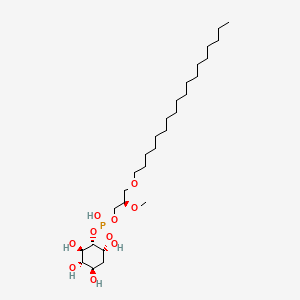
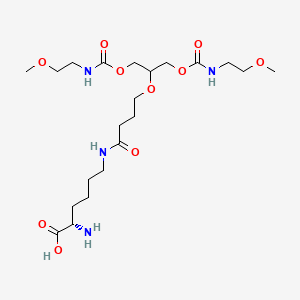
![(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B10752905.png)
